5-cyclohexylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
This compound features a tricyclic framework with three nitrogen atoms (1,5,9-triazatricyclo) and a unique [8.4.0.0³,⁸] bridge system. The cyclohexylsulfonyl substituent at position 5 introduces steric bulk and electronic effects due to the sulfonyl group’s strong electron-withdrawing nature.
Properties
IUPAC Name |
5-cyclohexylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17-14-12-19(24(22,23)13-6-2-1-3-7-13)11-9-15(14)18-16-8-4-5-10-20(16)17/h4-5,8,10,13H,1-3,6-7,9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHITRMIOOMJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps. One common approach is to start with the cyclohexylsulfonyl chloride and react it with a suitable triazatricyclo precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 5-cyclohexylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exhibit promising anticancer properties. Research has shown that triazole derivatives can interfere with cancer cell proliferation and induce apoptosis in various cancer lines through mechanisms involving the inhibition of specific enzymes or pathways associated with tumor growth .
1.2 CFTR Modulation
This compound may also serve as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR modulators are crucial in treating cystic fibrosis by correcting the misfolding of CFTR proteins and enhancing their function at the cell surface . The structure of this compound suggests it could be developed into a pharmaceutical agent that targets CFTR defects.
Materials Science
2.1 Polymer Chemistry
The unique structural features of this compound make it suitable for applications in polymer chemistry as a potential monomer or additive in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength.
2.2 Nanotechnology
The compound's ability to form stable complexes with metal ions could enable its use in nanotechnology applications, such as the development of nanoscale materials for drug delivery systems or as catalysts in chemical reactions .
Research Tool
3.1 Biological Assays
this compound can be utilized in biological assays to study enzyme inhibition and receptor activity due to its structural characteristics that allow for specific interactions with biological macromolecules.
3.2 Synthetic Intermediates
As a synthetic intermediate, this compound can facilitate the development of other complex molecules in organic synthesis pathways, particularly those involving heterocycles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-cyclohexylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Framework and Substituent Analysis
Target Compound
- Core : 1,5,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one.
- Key Substituent : Cyclohexylsulfonyl group (bulky, lipophilic, electron-withdrawing).
- Unique Features : A 14-membered tricyclic system with fused rings of varying sizes (8-, 4-, and 0-membered bridges).
Analog 1: 9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-one-6(IIi) ()
- Core : 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one.
- Key Substituent : 4-Methoxyphenyl (electron-donating, π-π interaction capable).
- Smaller substituent (methoxyphenyl vs. cyclohexylsulfonyl) reduces steric hindrance .
Analog 2: RTATC Derivatives ()
- Core : 1,5,9-Triazatricyclo[7.3.1.0⁵,¹³]tridecanes.
- Key Substituents : Alkyl groups (e.g., H, Me, Et).
- Contrasts: Smaller tricyclic system (13-membered vs. 14-membered in the target). Limited to small alkyl substituents due to synthetic constraints, unlike the bulky cyclohexylsulfonyl group .
Electronic and Steric Properties
- In contrast, the methoxy group in Analog 1 donates electron density, stabilizing aromatic systems .
- Steric Hindrance : The cyclohexylsulfonyl group imposes significant steric bulk, which may limit conformational flexibility and binding to flat biological targets (e.g., enzyme active sites). RTATC derivatives, with smaller alkyl groups, exhibit greater flexibility .
Biological Activity
Chemical Structure and Properties
The compound features a unique tricyclic structure with a sulfonyl group and multiple double bonds. Its molecular formula and weight have not been explicitly detailed in the search results, but the structural complexity suggests significant interactions with biological systems.
Table 1: Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | 5-cyclohexylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
| Functional Groups | Sulfonyl group, triazole ring |
| Molecular Complexity | Tricyclic structure |
Research indicates that compounds similar to 5-cyclohexylsulfonyl derivatives often exhibit anti-inflammatory and antitumor activities. The sulfonamide moiety is known for its ability to inhibit various enzymes involved in inflammatory pathways.
- Inhibition of Cyclooxygenase (COX) Enzymes : Some studies suggest that related compounds can inhibit COX-2, an enzyme implicated in inflammatory processes . This inhibition leads to reduced production of prostaglandins, which are mediators of inflammation.
- Antitumor Activity : The triazole component may interact with cellular pathways involved in tumor growth and proliferation. Compounds with similar structures have shown promise in preclinical studies against various cancer cell lines.
Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory potential of sulfonamide-containing compounds similar to 5-cyclohexylsulfonyl derivatives. The results indicated significant inhibition of COX-2 activity in vitro and a corresponding reduction in inflammatory markers in vivo .
Study 2: Anticancer Properties
Another investigation focused on the triazole derivatives' effects on cancer cells. The findings demonstrated that these compounds could induce apoptosis in specific cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
